molecular formula C20H22N4O4S2 B2871893 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 312914-21-9

4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2871893
CAS No.: 312914-21-9
M. Wt: 446.54
InChI Key: OAJIFKZLDGRUDP-UHFFFAOYSA-N
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Description

Background on Benzothiazole and Benzamide Derivatives

Benzothiazoles are bicyclic heterocyclic systems comprising a benzene ring fused to a thiazole ring. Their structural versatility enables interactions with biological targets such as enzymes and receptors, making them prominent in drug discovery. For instance, 2-aminobenzothiazole derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis. Benzamide derivatives, characterized by a benzene ring attached to an amide group, further expand pharmacological possibilities. The combination of benzothiazole and benzamide moieties, as seen in N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, often enhances metabolic stability and target specificity.

Table 1: Biological Activities of Selected Benzothiazole-Benzamide Hybrids
Compound Reported Activity
N-(Benzo[d]thiazol-2-yl)benzamide Antimicrobial
4-(Diethylsulfamoyl)-N-(6-methyl-...) Undisclosed (structural analog)
2-Amino-N-(7-substituted benzothiazol) Antifungal

Emergence of Diethylsulfamoyl-Substituted Heterocyclic Compounds

The diethylsulfamoyl group (-SO₂N(Et)₂) has gained attention for its electron-withdrawing and steric effects, which modulate reactivity in cycloaddition reactions. In aza-Diels-Alder reactions, this group influences transition-state aromaticity and polarizability, leading to high diastereoselectivity. For example, [(1R)-10-(N,N-diethylsulfamoyl)isobornyl] 2H-azirine-3-carboxylate exhibits complete stereoselectivity due to electronic interactions at the sulfamoyl oxygen. Incorporating this group into benzothiazole-benzamide hybrids may similarly enhance binding to hydrophobic enzyme pockets.

Research Significance of 4-(Diethylsulfamoyl)-N-(6-Acetamido-1,3-Benzothiazol-2-yl)Benzamide

This compound’s acetamido group at the 6-position of the benzothiazole ring introduces hydrogen-bonding capacity, potentially improving solubility and target engagement. Comparative studies on 6-methyl analogs suggest that substituting methyl with acetamido could alter pharmacokinetic profiles. The diethylsulfamoyl-benzamide moiety may also act as a pharmacophore, as seen in kinase inhibitors where sulfonamide groups coordinate with ATP-binding sites.

Historical Development of Related Benzothiazole-Containing Molecules

Early benzothiazole derivatives, such as 2-aminobenzothiazole synthesized from aniline and potassium thiocyanate, laid the groundwork for modern analogs. The introduction of sulfonamide groups began with antibacterial sulfa drugs, later adapted to enhance heterocyclic compounds’ bioactivity. For instance, 4-(dimethylsulfamoyl)benzamide and N-(6-acetamidobenzothiazolyl)furan-2-carboxamide exemplify incremental innovations in sulfonamide-heterocycle hybrids.

Current Research Landscape and Objectives

Recent efforts focus on optimizing benzothiazole-benzamide scaffolds for selective inhibition of disease targets. Computational studies using density functional theory (DFT) analyze electronic descriptors like hardness and electrophilicity to predict reactivity. For 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide, key objectives include:

  • Synthetic Optimization : Improving yields via catalysts or microwave-assisted reactions.
  • Target Identification : Screening against cancer cell lines or microbial panels.
  • Structure-Activity Relationships : Correlating substituent effects (e.g., acetamido vs. methyl) with bioactivity.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIFKZLDGRUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and sulfonamide compounds. The reaction conditions may involve:

    Condensation reactions: Combining benzothiazole derivatives with sulfonamide groups.

    Acetylation: Introducing the acetamido group through acetylation reactions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific methods would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Modulation of receptor function: By acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Target Compound : 6-Acetamido substitution (C=O-NHAc) introduces hydrogen-bonding capacity.
  • Molecular weight: 419.52 g/mol (C₁₉H₂₁N₃O₄S₂) .
  • N-(6-Bromo-1,3-benzothiazol-2-yl) Derivative () : Bromine at position 6 enhances steric bulk and lipophilicity (MW: 390.26 g/mol, C₁₆H₁₂BrN₃O₂S) but lacks polar interactions .

Variations in the Sulfonamide Group

  • Target Compound : Diethylsulfamoyl (N(Et)₂SO₂) offers moderate hydrophobicity (logP ~3–4 estimated).
  • Dimethylsulfamoyl Derivatives () : Smaller alkyl groups (e.g., compound 50 in ) reduce steric hindrance but may decrease metabolic stability .
  • Morpholine-sulfonyl (): Polar morpholine substituent (C₄H₈NO) increases solubility but may limit blood-brain barrier penetration .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP*
Target Compound C₁₉H₂₁N₃O₄S₂ ~419.5 6-Acetamido, diethylsulfamoyl ~3.2
4-Methoxy Analog () C₁₉H₂₁N₃O₄S₂ 419.52 4-Methoxy, diethylsulfamoyl ~3.0
4-Bromo Analog () C₁₆H₁₂BrN₃O₂S 390.26 6-Bromo, benzamide ~2.8
Morpholine-sulfonyl () C₁₈H₁₈N₄O₃S₂ 426.49 Morpholine-sulfonyl, dimethylbenzothiazole ~1.5

*Estimated using fragment-based methods (e.g., XLogP3).

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